molecular formula C15H25NO6 B2513548 2-[Bis(tert-butoxycarbonyl)amino]-2-butenoic acid methyl ester CAS No. 439612-05-2

2-[Bis(tert-butoxycarbonyl)amino]-2-butenoic acid methyl ester

Cat. No.: B2513548
CAS No.: 439612-05-2
M. Wt: 315.366
InChI Key: OXVBSFZBUXBVQJ-UHFFFAOYSA-N
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Description

2-[Bis(tert-butoxycarbonyl)amino]-2-butenoic acid methyl ester is a specialized organic compound featuring a conjugated α,β-unsaturated ester backbone with a bis-tert-butoxycarbonyl (Boc)-protected amino group at the α-position. This structure confers unique reactivity, particularly in peptide synthesis and medicinal chemistry, where Boc groups serve as temporary protecting groups for amines during multi-step syntheses . The compound’s methyl ester moiety enhances solubility in organic solvents, facilitating its use in coupling reactions.

Properties

IUPAC Name

methyl (E)-2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]but-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO6/c1-9-10(11(17)20-8)16(12(18)21-14(2,3)4)13(19)22-15(5,6)7/h9H,1-8H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXVBSFZBUXBVQJ-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C(=O)OC)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C(=O)OC)/N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439612-05-2
Record name methyl 2-{bis[(tert-butoxy)carbonyl]amino}but-2-enoate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Bis(tert-butoxycarbonyl)amino]-2-butenoic acid methyl ester typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at ambient temperature . The process can be summarized as follows:

  • Dissolve the amine in THF.
  • Add di-tert-butyl dicarbonate and sodium hydroxide to the solution.
  • Stir the mixture at ambient temperature until the reaction is complete.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-[Bis(tert-butoxycarbonyl)amino]-2-butenoic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane.

    Substitution: Various nucleophiles in the presence of a base.

Major Products

    Hydrolysis: Removal of the Boc group yields the free amine.

    Substitution: The major products depend on the nucleophile used in the reaction.

Mechanism of Action

The mechanism of action of 2-[Bis(tert-butoxycarbonyl)amino]-2-butenoic acid methyl ester primarily involves the protection of amine groups. The Boc group stabilizes the amine by forming a carbamate linkage, which is resistant to basic conditions. Under acidic conditions, the Boc group is cleaved, releasing the free amine . This process can be summarized as follows:

  • Formation of a carbamate linkage between the Boc group and the amine.
  • Cleavage of the Boc group under acidic conditions, releasing the free amine.

Comparison with Similar Compounds

Structural and Functional Differences

The bis-Boc configuration enhances steric hindrance, slowing deprotection kinetics compared to mono-Boc analogs .

Ester Group: Methyl esters (target compound) typically exhibit higher volatility and lower hydrophobicity than ethyl esters (e.g., Ethyl (2E)-4-(tert-butoxycarbonylamino)-2-butenoate), impacting solubility in reaction media .

Substituents: Fluorine and Methoxy Groups (in the fluorinated phenyl analog) increase electrophilicity and metabolic stability, making it suitable for drug development . Iodine in the iodinated analog enables applications in radiochemistry and heavy-atom derivatives for crystallography . Trifluoromethyl and Alkyne groups (in the butynoate derivative) enhance reactivity in cycloaddition reactions and fluorinated drug design .

Research Findings

  • Reactivity: The α,β-unsaturated ester in the target compound undergoes Michael additions and Diels-Alder reactions, but the bis-Boc group reduces electrophilicity compared to unsubstituted analogs like 2-butenoic acid methyl ester .
  • Deprotection Efficiency: Mono-Boc derivatives (e.g., Ethyl (2E)-4-(tert-butoxycarbonylamino)-2-butenoate) deprotect faster under acidic conditions (TFA) than bis-Boc analogs, which require prolonged exposure .
  • Biological Activity : Fluorinated and iodinated analogs show promise in targeted drug delivery, whereas the target compound is primarily a synthetic intermediate .

Biological Activity

2-[Bis(tert-butoxycarbonyl)amino]-2-butenoic acid methyl ester (commonly referred to as the compound) is a synthetic derivative notable for its potential biological activities. This article aims to explore the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that contributes to its biological activity. The molecular formula is C13H23N2O4C_{13}H_{23}N_{2}O_{4}, and it includes both an amino group and a methyl ester, which are significant for its interaction with biological systems.

PropertyValue
Molecular Weight255.33 g/mol
IUPAC Name2-[Bis(tert-butoxycarbonyl)amino]-2-butenoic acid methyl ester
SolubilitySoluble in organic solvents, slightly soluble in water

Biological Activity Overview

The biological activity of the compound has been investigated primarily in the context of its potential as an inhibitor of certain enzymes and its effects on cellular processes. Its structural features suggest that it may interact with various biological targets.

1. Enzyme Inhibition

Research indicates that the compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit kynurenine aminotransferase, an enzyme implicated in the metabolism of tryptophan and linked to neurodegenerative diseases . This inhibition can lead to altered levels of neuroactive metabolites, which may have therapeutic implications.

2. Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. Preliminary studies suggest it exhibits activity against certain bacterial strains, potentially due to its ability to disrupt bacterial cell wall synthesis or function . This makes it a candidate for further development as an antibiotic.

Case Studies

Several studies have highlighted the biological significance of the compound:

  • Study on Kynurenine Pathway Modulation : A study demonstrated that administration of the compound in animal models resulted in significant alterations in kynurenine levels, suggesting its potential role in modulating neuroinflammation .
  • Antibacterial Efficacy : In vitro tests showed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, indicating its potential as a broad-spectrum antibacterial agent .

The mechanisms through which 2-[Bis(tert-butoxycarbonyl)amino]-2-butenoic acid methyl ester exerts its biological effects are still under investigation. However, several hypotheses have emerged based on existing research:

  • Competitive Inhibition : The compound likely acts as a competitive inhibitor for enzymes such as kynurenine aminotransferase by mimicking natural substrates, thereby blocking their active sites .
  • Disruption of Metabolic Pathways : By interfering with specific metabolic pathways, the compound may alter cellular responses to stress or infection, enhancing its therapeutic potential against various diseases.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing 2-[bis(tert-butoxycarbonyl)amino]-2-butenoic acid methyl ester, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step protection-deprotection strategies. For example, glycine methyl ester derivatives are first protected with bis(tert-butyl) dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine in DMF). Subsequent steps may use reagents like Bredereck's reagent (bis(dimethylamino)-tert-butoxymethane) to introduce α,β-unsaturated ester functionalities. Optimization includes solvent selection (toluene for high-temperature reactions), stoichiometric control of Boc₂O, and purification via column chromatography (hexane/ethyl acetate gradients) .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies Boc group signals (e.g., tert-butyl peaks at ~1.4 ppm) and α,β-unsaturated ester geometry (J values for trans/cis configurations).
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected for C₁₆H₂₅N₂O₆).
  • HPLC : Assesses purity (>95%) using reverse-phase C18 columns (acetonitrile/water mobile phase) .

Q. What is the role of the tert-butoxycarbonyl (Boc) groups in this compound’s reactivity?

  • Methodological Answer : The Boc groups protect the amino functionality during synthetic steps, preventing undesired side reactions (e.g., nucleophilic attacks or oxidation). Deprotection is achieved under acidic conditions (e.g., trifluoroacetic acid in DCM), allowing selective exposure of the amino group for further functionalization .

Advanced Research Questions

Q. How can researchers address instability issues during Boc deprotection or storage?

  • Methodological Answer :

  • Controlled Deprotection : Use mild acids (e.g., 20% TFA in DCM at 0°C) to minimize ester hydrolysis.
  • Storage : Lyophilize the compound and store under inert gas (argon) at -20°C to prevent moisture-induced degradation .

Q. What strategies optimize regioselectivity in substitution reactions involving this compound?

  • Methodological Answer :

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution at the β-position.
  • Catalysis : Additives like DMAP improve yields in reactions with amines or thiols.
  • Temperature Control : Lower temperatures (0–25°C) reduce side reactions in stereospecific transformations .

Q. How can contradictory bioactivity data across studies be resolved?

  • Methodological Answer :

  • Assay Standardization : Compare IC₅₀ values under consistent conditions (pH, temperature, cell lines).
  • Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with bioactivity assays.
  • Computational Docking : Validate target interactions (e.g., enzyme active sites) via molecular dynamics simulations .

Q. What computational methods predict the compound’s reactivity in novel reactions?

  • Methodological Answer :

  • DFT Calculations : Model transition states for Michael additions or cycloadditions using Gaussian09 with B3LYP/6-31G(d) basis sets.
  • SAR Studies : Correlate electronic parameters (Hammett σ values) with reaction rates to design derivatives with enhanced reactivity .

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